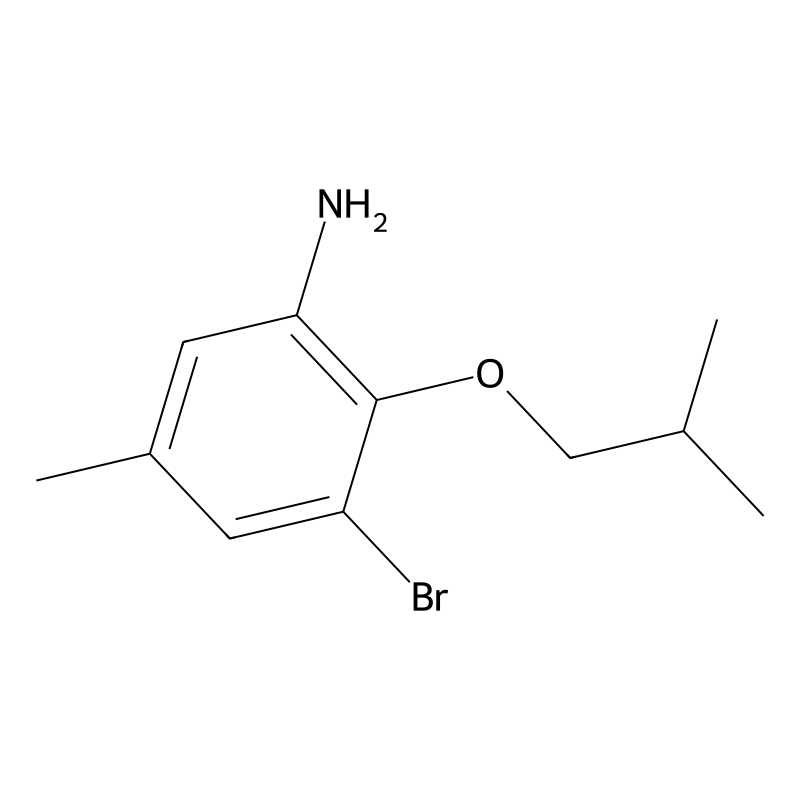

3-Bromo-2-isobutoxy-5-methylaniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-isobutoxy-5-methylaniline is an organic compound characterized by its unique structure, which includes a bromine atom, an isobutoxy group, and a methyl group attached to an aniline core. Its molecular formula is C12H16BrN, and it features a bromine atom at the 3-position of the aromatic ring, an isobutoxy substituent at the 2-position, and a methyl group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for diverse synthetic pathways. For instance, nucleophilic substitution can occur with amines or alcohols.

- Oxidation and Reduction: The compound can undergo oxidation to form nitroso derivatives or other oxidized forms using agents like potassium permanganate. Conversely, it can be reduced to generate different amine derivatives using reducing agents such as lithium aluminum hydride.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to create biaryl compounds.

The synthesis of 3-Bromo-2-isobutoxy-5-methylaniline typically involves multi-step organic reactions:

- Starting Material Preparation: The synthesis often begins with 2-isobutoxy-5-methylaniline.

- Bromination: Bromination occurs at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity.

- Purification: The product is purified through recrystallization or chromatography.

Industrial methods may optimize these steps for efficiency and safety, utilizing continuous flow reactors and recyclable solvents.

3-Bromo-2-isobutoxy-5-methylaniline has potential applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new therapeutic agents targeting specific diseases.

- Material Science: Its unique properties could be harnessed in creating novel materials or coatings.

Interaction studies involving 3-Bromo-2-isobutoxy-5-methylaniline may focus on its reactivity with biological macromolecules or other small molecules. Understanding these interactions could provide insights into its potential applications in drug design or materials science. Such studies typically employ techniques like molecular docking simulations or in vitro assays to evaluate binding affinities and biological effects.

Several compounds share structural similarities with 3-Bromo-2-isobutoxy-5-methylaniline. A comparison highlights its uniqueness:

| Compound Name | Key Features |

|---|---|

| 3-Bromo-2-methoxyaniline | Lacks the isobutoxy group; potentially less bulky. |

| 5-Bromo-N-isobutyl-2-methylaniline | Contains an isobutyl group but lacks bromination at the 3-position. |

| 3-Bromo-5-methylaniline | Lacks the isobutoxy group; simpler structure affecting reactivity. |

| 2-Isobutoxy-5-methylaniline | Does not contain bromine; may exhibit different biological activities. |

The combination of the bromine atom, isobutoxy group, and methyl substituent in 3-Bromo-2-isobutoxy-5-methylaniline provides distinctive electronic properties and reactivity profiles compared to these similar compounds, making it a valuable candidate for further research and application development.